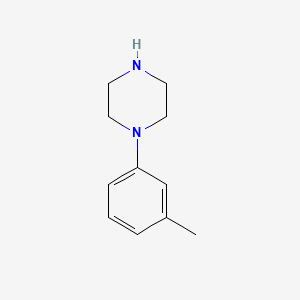

1-(3-メチルフェニル)ピペラジン

概要

説明

1-(3-Methylphenyl)piperazine (1-MPP) is an organic compound that is widely used in the synthesis of various pharmaceuticals and other products. 1-MPP is a mono-substituted piperazine derivative that is composed of a phenyl ring and a nitrogen atom. It is a colorless solid that is soluble in water and other polar solvents. 1-MPP is an important intermediate in the synthesis of many pharmaceuticals and is used extensively in the synthesis of drugs, pesticides, and other products.

科学的研究の応用

医薬品開発

1-(3-メチルフェニル)ピペラジンは、生物学的標的に結合する能力があるため、さまざまな医薬品における重要な構造要素です。 不安解消薬、抗ウイルス薬、心臓保護薬、抗がん剤、抗うつ剤などの薬剤によく見られます 。 イマチニブやシルデナフィル(バイアグラ)などのブロックバスター薬剤への存在は、医薬品化学における重要性を強調しています .

化学合成

この化合物は、化学合成において汎用性の高いビルディングブロックとして役立ちます。 これは、スルホニウム塩による1,2-ジアミン誘導体の環化に使用され、保護されたピペラジンの形成につながります 。これらの中間体は、その後、さまざまな複雑な分子を作成するために、さらなる化学変換を行うことができます。

透過性向上

薬物送達の分野では、1-(3-メチルフェニル)ピペラジン誘導体は、細胞間透過性向上剤として可能性を示しています。 このアプリケーションは、経口投与薬の生物学的利用能を向上させる上で特に重要です .

C-H官能基化

C-H官能基化技術の最近の進歩により、ピペラジン誘導体の有用性が広がりました。 これらの方法は、ピペラジン環の炭素原子に直接官能基を導入することを可能にし、構造的に多様な分子の開発のための新しい道を開きます .

作用機序

While the specific mechanism of action for 1-(3-Methylphenyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(3-Methylphenyl)piperazine is classified as having acute oral toxicity, skin corrosion, and serious eye damage . It is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

生化学分析

Biochemical Properties

1-(3-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as an intestinal permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . Additionally, it affects the transepithelial electrical resistance (TEER) and enhances the permeability of certain markers like [14C]-mannitol . These interactions suggest that 1-(3-Methylphenyl)piperazine can modulate cellular permeability and potentially influence drug absorption.

Cellular Effects

1-(3-Methylphenyl)piperazine has notable effects on different cell types and cellular processes. In Caco-2 cells, it has been observed to decrease mitochondrial membrane potential and increase plasma membrane potential . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter tight junction protein expression, which can impact the integrity and function of the intestinal barrier . These cellular effects highlight the potential of 1-(3-Methylphenyl)piperazine in modulating cellular functions and enhancing drug delivery.

Molecular Mechanism

The molecular mechanism of 1-(3-Methylphenyl)piperazine involves its interaction with various biomolecules. It functions as a paracellular permeation enhancer by altering tight junction protein expression . This compound also interacts with enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function. The binding interactions and enzyme modulation by 1-(3-Methylphenyl)piperazine contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methylphenyl)piperazine have been studied over time. It has been observed that this compound can induce a concentration-dependent decrease in TEER and an increase in the permeability of certain markers without causing histological damage . These temporal effects suggest that 1-(3-Methylphenyl)piperazine is stable and can maintain its activity over extended periods, making it a valuable tool for studying intestinal permeability and drug absorption.

Dosage Effects in Animal Models

The effects of 1-(3-Methylphenyl)piperazine vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can enhance the permeability of certain markers, while lower concentrations may have minimal effects . Additionally, at high doses, 1-(3-Methylphenyl)piperazine may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the concentration of 1-(3-Methylphenyl)piperazine for specific applications.

Metabolic Pathways

1-(3-Methylphenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the metabolism of succinic acid in certain organisms, which can affect energy management and cellular function . These interactions with metabolic pathways underscore the potential of 1-(3-Methylphenyl)piperazine in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(3-Methylphenyl)piperazine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across the intestinal epithelium and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of 1-(3-Methylphenyl)piperazine within specific cellular compartments can influence its activity and function.

Subcellular Localization

1-(3-Methylphenyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. It has been shown to localize within the mitochondria and plasma membrane of certain cells, where it modulates membrane potential and cellular permeability . The targeting signals and post-translational modifications that direct 1-(3-Methylphenyl)piperazine to specific compartments or organelles are crucial for its biochemical effects.

特性

IUPAC Name |

1-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHIRLNKIUYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194108 | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41186-03-2 | |

| Record name | 1-(3-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41186-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(M-TOLYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

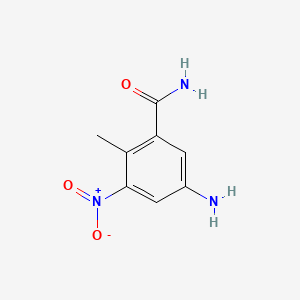

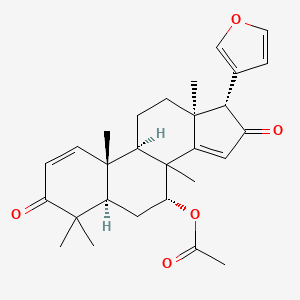

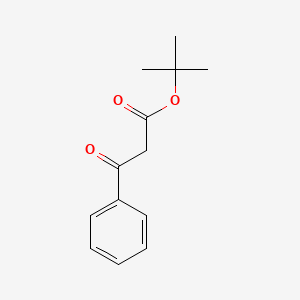

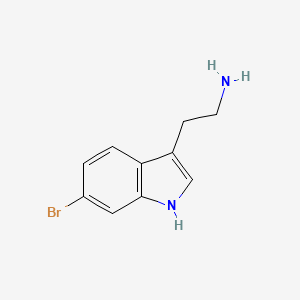

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)